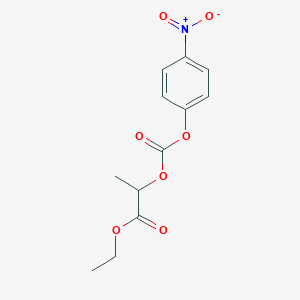
Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate is an organic compound with a complex structure that includes an ethyl ester, a nitrophenyl group, and a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate typically involves the reaction of ethyl 2-hydroxypropanoate with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF). The reaction conditions usually involve maintaining the temperature between 10-40°C for 1-2 hours with constant stirring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl group can be displaced by nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, typically under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Nucleophilic substitution: Products include substituted phenyl derivatives.
Reduction: Products include the corresponding amine derivatives.
Hydrolysis: Products include the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis. These interactions can lead to various biochemical and chemical effects, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(((4-hydroxyphenoxy)carbonyl)oxy)propanoate: Similar structure but with a hydroxy group instead of a nitro group.
Ethyl 2-(((4-aminophenoxy)carbonyl)oxy)propanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-(((4-methylphenoxy)carbonyl)oxy)propanoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electron-withdrawing characteristics and reactivity patterns.
Properties
IUPAC Name |
ethyl 2-(4-nitrophenoxy)carbonyloxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO7/c1-3-18-11(14)8(2)19-12(15)20-10-6-4-9(5-7-10)13(16)17/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTQAVLQSFXFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














